molecular formula C10H10IN B1401288 2-Iodo-1,3-dimethyl-1H-indole CAS No. 37117-32-1

2-Iodo-1,3-dimethyl-1H-indole

Cat. No.: B1401288
CAS No.: 37117-32-1
M. Wt: 271.1 g/mol
InChI Key: NQIOBIFVMQXZEK-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making this compound an interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-dimethyl-1H-indole typically involves the iodination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a prevalent moiety in numerous biologically active compounds. The introduction of iodine into indole derivatives enhances their reactivity and functionalization potential. Recent studies have demonstrated that 2-Iodo-1,3-dimethyl-1H-indole can serve as a versatile building block for synthesizing various indole derivatives through different reaction pathways.

Table 1: Synthesis Pathways Utilizing this compound

Reaction TypeConditionsProductsReference
Iodo-aminationCsp2–Csp3 dual functionalization2-Aminomethyl-3-iodo-indoles
Multicomponent reactionsOne-pot reactions with aldehydes and aminesIndole-based heterocycles
Coupling reactionsSonogashira coupling with terminal alkynesBenzyl-3-(indol-3-yl) derivatives
CycloadditionFormal [2+2] cycloadditionPush-pull chromophores

The biological activity of compounds derived from this compound has been extensively studied. These derivatives have shown promising results in antimicrobial and anticancer activities.

Case Studies on Biological Activities

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized indole derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. Compounds exhibited significant inhibitory effects, suggesting potential as antibiotic agents .
  • Anticancer Activity : Research focusing on indole-based compounds indicated that several derivatives demonstrated high activity against lung adenocarcinoma cell lines (A549), highlighting their potential as anticancer drugs .

Material Science Applications

In addition to biological applications, this compound has been explored in material science. Its derivatives are being investigated for their utility in organic electronics due to their electronic properties.

Table 2: Material Science Applications

Application AreaDescriptionFindings
Organic ElectronicsUse in the development of organic semiconductorsImproved charge transport properties
Photovoltaic MaterialsComponents in solar cell fabricationEnhanced light absorption

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-dimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1,3-dimethyl-1H-indole is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research in various fields .

Biological Activity

Overview

2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The introduction of iodine and methyl groups in its structure enhances its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

The molecular formula of this compound is C10H10N I, with a molecular weight of 247.10 g/mol. Its structure includes an indole ring substituted at the 2-position with iodine and at the 1 and 3 positions with methyl groups. These modifications are crucial for its biological interactions.

The mechanism of action for this compound involves its ability to interact with various biological targets:

  • Receptor Binding : The indole moiety can bind to multiple receptors, influencing signaling pathways.
  • Cell Penetration : The iodine atom enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which may lead to the formation of more biologically active derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 16 µg/mL to 32 µg/mL.

CompoundMIC (µg/mL)Activity
This compound16 - 32Moderate against MRSA
Control (e.g., penicillin)<0.5Strong

Anticancer Activity

In vitro studies have shown that this compound selectively inhibits the growth of cancer cell lines such as A549 (lung cancer) while exhibiting minimal toxicity towards normal cells. This selectivity is attributed to its ability to induce apoptosis in rapidly dividing cells.

Cell LineIC50 (µM)Selectivity
A549 (lung cancer)12High
HEK293 (normal cells)>50Low

Antiviral Properties

Preliminary investigations suggest that this compound possesses antiviral activity against certain viruses. Its effectiveness is thought to be due to its interference with viral replication processes.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that halogenated indoles generally exhibited enhanced activity against gram-positive bacteria compared to their non-halogenated counterparts .

Cancer Cell Line Research

In a comparative study examining the anticancer properties of several indole derivatives, this compound was found to be one of the most effective compounds in suppressing tumor growth in A549 cells. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with this compound led to significant cell death in cancerous cells while sparing normal cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerate (MIC: 16 - 32 µg/mL)Effective (IC50: 12 µM)
5-IodoindoleHigh (MIC: <8 µg/mL)Moderate (IC50: 20 µM)
Non-halogenated indolesLowVariable

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2-Iodo-1,3-dimethyl-1H-indole via electrophilic substitution?

Methodological Answer:
Electrophilic iodination of indole derivatives can be optimized using iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40–80°C, achieving yields up to 98%. Key parameters include:

  • Catalyst Loading : 5–10 mol% I₂ (higher loadings improve reaction rates without compromising yield) .
  • Solvent : MeCN enhances reactivity compared to acetic acid or toluene .
  • Temperature : 40°C balances efficiency and selectivity, while 80°C slightly reduces yield due to side reactions (e.g., over-iodination) .
  • Reaction Time : 5–24 hours, depending on catalyst and temperature.

For reproducibility, monitor reaction progress via TLC or HPLC and purify using silica gel chromatography.

Q. Advanced: How can low diastereomeric ratios (dr) in iodinated indole derivatives be addressed during synthesis?

Methodological Answer:
Low dr values often arise from competing reaction pathways or insufficient steric control. Mitigation strategies include:

  • Temperature Modulation : Lower temperatures (e.g., 0–25°C) favor kinetic control, improving selectivity .
  • Catalyst Screening : Lewis acids like FeCl₃ or chiral auxiliaries can enhance stereoselectivity .
  • Purification : Use gradient elution in column chromatography (e.g., 1–10% Et₂O/pentane) to separate diastereomers effectively .
  • Additives : Sterically hindered bases or coordinating solvents (e.g., DMF) may suppress racemization .

Validate dr values via ¹H NMR integration of diagnostic proton signals in the crude product before purification .

Q. Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C-2 iodination shifts aromatic protons downfield) .
  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–I ≈ 2.09 Å) and angles (e.g., C–I–C ≈ 119.5°) .
  • Single-Crystal Refinement : Use SHELXL for small-molecule refinement, ensuring hydrogen atoms are placed geometrically with riding models .

For XRD, grow crystals via slow evaporation of dichloromethane or acetonitrile solutions. Validate intermolecular interactions (e.g., C–H···π) using OLEX2 visualization tools .

Q. Advanced: How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer:
Contradictions (e.g., anomalous bond lengths or thermal parameters) require iterative refinement:

  • Software Tools : SHELXL for robust least-squares refinement; OLEX2 for real-space validation of electron density maps .
  • Hydrogen Handling : Position H atoms geometrically (C–H = 0.93–0.96 Å) with isotropic displacement parameters tied to parent atoms .
  • Twinned Data : Apply twin-law matrices in SHELXL for high-resolution datasets with overlapping reflections .
  • Validation : Cross-check using PLATON or Mercury to detect missed symmetry or disorder .

Report discrepancies in the CIF file and justify adjustments in the publication.

Q. Advanced: What non-covalent interactions stabilize the crystal packing of iodinated indoles?

Methodological Answer:

  • C–I···π Interactions : Iodine atoms engage in halogen bonding with π-systems (mean I···C distance ≈ 3.70 Å), directing 1D or 2D supramolecular architectures .
  • C–H···π Contacts : Aromatic protons form weak interactions (≈3.82 Å) with adjacent indole rings, contributing to lattice stability .
  • Steric Effects : Bulky substituents (e.g., methyl groups at N-1 and C-3) enforce specific packing motifs by minimizing van der Waals clashes .

Use Mercury or CrystalExplorer to visualize these interactions and quantify their contributions to lattice energy.

Q. Basic: What catalytic systems are effective for iodinating indole derivatives?

Methodological Answer:

  • Iodine (I₂) : A cost-effective catalyst for electrophilic substitution, particularly in polar aprotic solvents like MeCN .
  • Lewis Acids : FeCl₃ or AlCl₃ enhances electrophilicity but may require higher temperatures (40–100°C) .
  • Acid Additives : p-TsOH or acetic acid can protonate indole N–H, activating the ring for iodination .

Compare catalytic efficiency via kinetic studies (e.g., GC-MS monitoring) and optimize for minimal byproduct formation.

Q. Advanced: How do reaction conditions influence regioselectivity in indole iodination?

Methodological Answer:
Regioselectivity at C-2 vs. C-3 is governed by:

  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) direct iodination to electron-rich positions .
  • Steric Environment : Bulky substituents (e.g., –CH₃ at N-1) hinder iodination at adjacent positions .
  • Solvent Polarity : Polar solvents stabilize transition states for C-2 iodination due to better charge separation .

Validate regioselectivity via NOESY or COSY NMR to distinguish substitution patterns.

Properties

IUPAC Name

2-iodo-1,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOBIFVMQXZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743394
Record name 2-Iodo-1,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37117-32-1
Record name 2-Iodo-1,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodo-1,3-dimethyl-1H-indole
2-Iodo-1,3-dimethyl-1H-indole
2-Iodo-1,3-dimethyl-1H-indole
2-Iodo-1,3-dimethyl-1H-indole

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